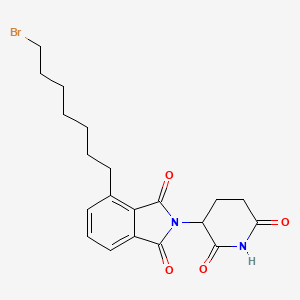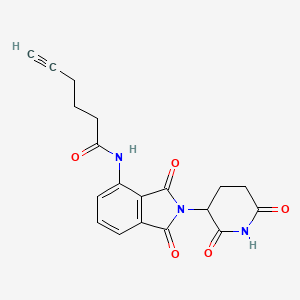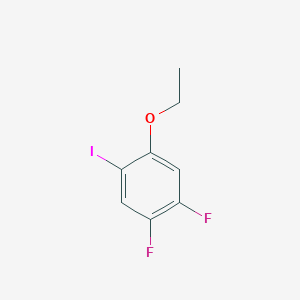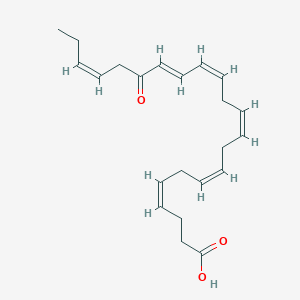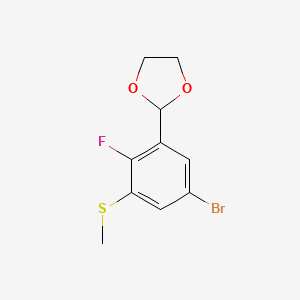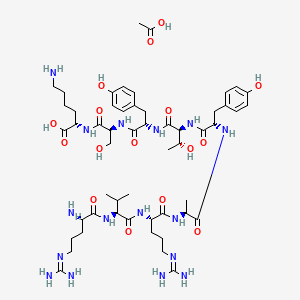
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate is a synthetic peptide corresponding to amino acids 148-156 of the BRLF-1 lytic protein from the Epstein-Barr Virus. This peptide is used in studying immune responses and viral antigen presentation during the lytic cycle . The BRLF-1 protein is a transcriptional activator that binds directly to a GC-rich motif present in some Epstein-Barr virus lytic gene promoters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . The amino acids are coupled sequentially to the growing peptide chain, and the final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized and stored as a trifluoroacetate salt .
Análisis De Reacciones Químicas
Types of Reactions
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in various post-synthetic modifications, such as acetylation and phosphorylation.
Common Reagents and Conditions
Fmoc-protected amino acids: Used in SPPS for stepwise peptide assembly.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) for activating carboxyl groups.
Cleavage reagents: TFA (trifluoroacetic acid) for cleaving the peptide from the resin.
Major Products Formed
The major product formed is the desired peptide sequence, this compound, with a molecular weight of 1143.3 g/mol .
Aplicaciones Científicas De Investigación
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate is widely used in scientific research, particularly in the fields of immunology and virology. It is utilized to study:
Immune responses: Investigating how the immune system recognizes and responds to viral antigens.
Viral antigen presentation: Understanding the mechanisms by which viral peptides are presented to immune cells during the lytic cycle.
Vaccine development: Exploring potential vaccine candidates targeting Epstein-Barr Virus.
Mecanismo De Acción
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate exerts its effects by mimicking a specific epitope of the BRLF-1 protein. This epitope is recognized by the immune system, leading to the activation of immune responses. The BRLF-1 protein itself is a transcriptional activator that binds to GC-rich motifs in the promoters of Epstein-Barr Virus lytic genes, initiating the transcription of these genes.
Comparación Con Compuestos Similares
Similar Compounds
CEF25, Epstein-Barr Virus BRLF-1 lytic 146-154 acetate: Another peptide derived from the BRLF-1 protein, differing slightly in its amino acid sequence.
CEF29, Epstein-Barr Virus BRLF-1 lytic 150-158 acetate: A peptide with a different epitope from the BRLF-1 protein.
Uniqueness
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate is unique due to its specific amino acid sequence, which corresponds to a distinct epitope of the BRLF-1 protein. This uniqueness allows it to be used in targeted studies of immune responses and viral antigen presentation .
Propiedades
Fórmula molecular |
C53H86N16O16 |
|---|---|
Peso molecular |
1203.3 g/mol |
Nombre IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C51H82N16O14.C2H4O2/c1-26(2)39(66-42(73)33(53)9-7-21-58-50(54)55)47(78)61-34(11-8-22-59-51(56)57)43(74)60-27(3)41(72)63-37(24-30-14-18-32(71)19-15-30)45(76)67-40(28(4)69)48(79)64-36(23-29-12-16-31(70)17-13-29)44(75)65-38(25-68)46(77)62-35(49(80)81)10-5-6-20-52;1-2(3)4/h12-19,26-28,33-40,68-71H,5-11,20-25,52-53H2,1-4H3,(H,60,74)(H,61,78)(H,62,77)(H,63,72)(H,64,79)(H,65,75)(H,66,73)(H,67,76)(H,80,81)(H4,54,55,58)(H4,56,57,59);1H3,(H,3,4)/t27-,28+,33-,34-,35-,36-,37-,38-,39-,40-;/m0./s1 |
Clave InChI |
KAQOCGNJTNGHKS-QPVNETSQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
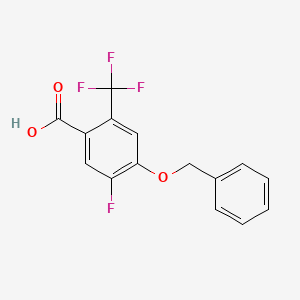
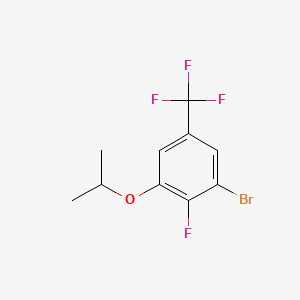
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
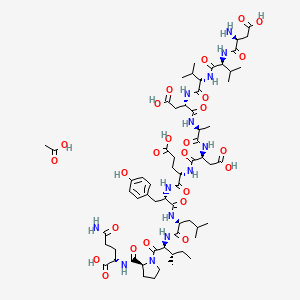
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
